molecular formula C10H13ClN2O3 B12493246 N-(5-chloro-2,4-dimethoxyphenyl)glycinamide

N-(5-chloro-2,4-dimethoxyphenyl)glycinamide

Cat. No.: B12493246
M. Wt: 244.67 g/mol
InChI Key: WQIKJWXBAUJAPU-UHFFFAOYSA-N
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Description

N-(5-chloro-2,4-dimethoxyphenyl)glycinamide is a chemical compound characterized by the presence of a chloro-substituted phenyl ring with two methoxy groups and a glycinamide moiety

Properties

Molecular Formula

C10H13ClN2O3

Molecular Weight

244.67 g/mol

IUPAC Name

2-amino-N-(5-chloro-2,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C10H13ClN2O3/c1-15-8-4-9(16-2)7(3-6(8)11)13-10(14)5-12/h3-4H,5,12H2,1-2H3,(H,13,14)

InChI Key

WQIKJWXBAUJAPU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CN)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)glycinamide typically involves the reaction of 5-chloro-2,4-dimethoxyaniline with glycine derivatives under specific conditions. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2,4-dimethoxyphenyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(5-chloro-2,4-dimethoxyphenyl)glycinamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(5-chloro-2,4-dimethoxyphenyl)glycinamide exerts its effects is dependent on its interaction with molecular targets. For instance, it may act as an allosteric modulator of specific receptors or enzymes, altering their activity and downstream signaling pathways. The exact molecular targets and pathways involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2,4-dimethoxyphenyl)glutaramic acid
  • N-(5-chloro-2,4-dimethoxyphenyl)-N’-phenylurea
  • N-(5-chloro-2,4-dimethoxyphenyl)-2-phenylacetamide

Uniqueness

N-(5-chloro-2,4-dimethoxyphenyl)glycinamide is unique due to its specific structural features, such as the presence of both chloro and methoxy groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

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